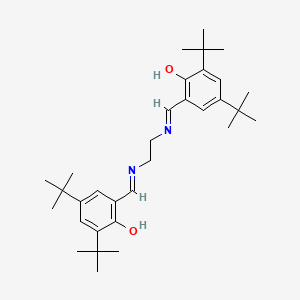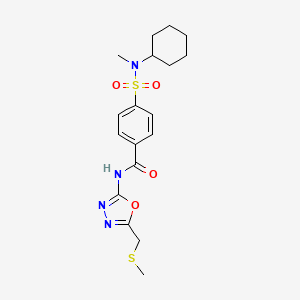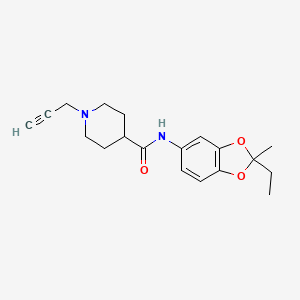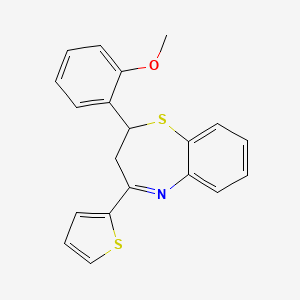![molecular formula C10H18O B2682635 [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287274-28-4](/img/structure/B2682635.png)
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ease of synthesis. It belongs to the class of indole-based synthetic cannabinoids and is known for its psychoactive effects.
Applications De Recherche Scientifique
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been used to study the effects of synthetic cannabinoids on the immune system, as well as their potential use in treating various medical conditions.
Mécanisme D'action
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. It has been shown to have a high affinity for these receptors, which results in its potent psychoactive effects. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol also affects other neurotransmitter systems in the brain, including the dopamine and serotonin systems, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to affect the immune system, with some studies suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also has a high potency, which makes it useful for studying the effects of synthetic cannabinoids on the human body. However, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol also has several limitations. Its potency makes it difficult to accurately dose, which can make it challenging to study its effects in a controlled manner. Additionally, its psychoactive effects can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential use in treating medical conditions, such as chronic pain or inflammation. Another area of interest is its potential use in studying the effects of synthetic cannabinoids on the human body. Additionally, further research is needed to better understand the mechanism of action of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol and its effects on the brain and other physiological systems.
Conclusion:
In conclusion, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ease of synthesis. It has been used in scientific research to study the effects of synthetic cannabinoids on the human body, and has been shown to have a range of biochemical and physiological effects. While [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments, it also has several limitations, including its potency and psychoactive effects. Future research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol may focus on its potential use in treating medical conditions, as well as its effects on the brain and other physiological systems.
Méthodes De Synthèse
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using various methods, including the condensation of 2-methylpropylamine with 4-cyanobenzyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the condensation of 2-methylpropylamine with 4-cyanobenzaldehyde, followed by reduction with sodium borohydride. The synthesis of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol is relatively simple and can be performed using readily available reagents.
Propriétés
IUPAC Name |
[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)3-9-4-10(5-9,6-9)7-11/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZZSHZTLQYBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone](/img/structure/B2682552.png)
![1-(2,3-Dihydroindol-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2682553.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B2682559.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)

![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2682566.png)

![1-(3-Fluoro-4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2682570.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2682572.png)
![3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one](/img/structure/B2682575.png)